Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate
Description
Properties
IUPAC Name |
methyl 6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-3-5(13)12-6(4)8(9,10)11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBFROYOVJIVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 6-hydroxy-2-(trifluoromethyl)nicotinic Acid
The primary and most straightforward method to prepare this compound is the esterification of the corresponding nicotinic acid derivative with methanol. This reaction is typically catalyzed by strong acids such as sulfuric acid under controlled temperature conditions.
| Parameter | Details |
|---|---|
| Starting material | 6-hydroxy-2-(trifluoromethyl)nicotinic acid |
| Alcohol | Methanol |
| Catalyst | Concentrated sulfuric acid |
| Temperature | 0–70 °C |
| Reaction time | Approximately 15 hours |
| Workup | Removal of solvent, extraction with ethyl acetate, washing, drying, and concentration |
| Yield | Moderate to good (around 40%) |
- A solution of the nicotinic acid derivative in methanol is cooled in an ice bath.
- Concentrated sulfuric acid is added dropwise.
- The mixture is heated to 70 °C and stirred for about 15 hours.
- After reaction completion, the solvent is removed, and the residue is partitioned between water and ethyl acetate.
- The organic layer is washed, dried, and concentrated to yield the methyl ester compound, which may be further purified if necessary.
Methylation Using Iodomethane and Potassium Carbonate in DMF
An alternative preparation involves methylation of the hydroxy group on the nicotinic acid using iodomethane in the presence of a base such as potassium carbonate in an aprotic solvent like N,N-dimethylformamide (DMF). This method is useful for preparing methyl ethers of hydroxy-substituted nicotinic acids but can be adapted for esterification steps or intermediate modifications.
Reaction Conditions and Yield:
| Parameter | Details |
|---|---|
| Starting material | 2-hydroxy-6-(trifluoromethyl)nicotinic acid |
| Methylating agent | Iodomethane |
| Base | Potassium carbonate |
| Solvent | Anhydrous DMF |
| Temperature | 20–70 °C |
| Reaction time | 2 hours |
| Yield | Approximately 40% |
Procedure Summary:
- The acid is dissolved in anhydrous DMF.
- Iodomethane and potassium carbonate are added.
- The mixture is stirred at 70 °C for 2 hours.
- The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
- The organic extracts are washed, dried, filtered, and concentrated.
- Purification is done by silica gel chromatography to obtain the methylated product.
Challenges and Considerations in Synthesis
- The use of strong bases such as sodium hydride in related syntheses can lead to side reactions and polymerization, complicating purification.
- Esterification reactions require careful control of temperature and acid concentration to avoid hydrolysis or side reactions.
- Ring closure and amination steps in related nicotinic acid derivatives have shown low yields due to competing enamine/enol ether equilibria and hydrolysis by water generated during the reaction.
- The presence of the trifluoromethyl group influences the reactivity and stability of intermediates, requiring optimization of reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid-catalyzed esterification | 6-hydroxy-2-(trifluoromethyl)nicotinic acid | Methanol, H2SO4, 0–70 °C, 15 h | ~40 | Conventional, moderate yield, requires acid catalyst |
| Methylation in DMF | 2-hydroxy-6-(trifluoromethyl)nicotinic acid | Iodomethane, K2CO3, anhydrous DMF, 70 °C, 2 h | ~40 | Selective methylation, also applicable for ethers |
| Sodium hydride route (related) | Ethyl 4-chloro-3-oxobutyrate + NaH (THF) | NaH, THF, ammonia, ring closure | Variable | Complex, low yield, side reactions, harsh conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-oxo-2-(trifluoromethyl)nicotinate.
Reduction: Formation of 6-hydroxy-2-(trifluor
Biological Activity
Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate (MHTN) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. The trifluoromethyl group significantly enhances its lipophilicity, which is crucial for membrane penetration and bioavailability. This article explores the biological activity of MHTN, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Structural Characteristics
MHTN has the molecular formula C₇H₄F₃N₁O₃, characterized by a pyridine ring with a hydroxyl group and a trifluoromethyl substituent. These structural features contribute to its reactivity and potential applications in various fields.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₄F₃N₁O₃ |
| Pyridine Ring | Present |
| Hydroxyl Group | Yes |
| Trifluoromethyl Group | Yes |
Research indicates that MHTN interacts with specific enzymes involved in metabolic pathways. The trifluoromethyl group enhances the compound's binding affinity to these targets, potentially modulating their activity. This interaction profile is essential for understanding the compound's therapeutic efficacy and optimizing its use in drug development.
Antiviral Properties
MHTN has shown promise as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication through its interaction with viral enzymes, which is critical for developing new antiviral therapies.
Anti-Infective Potential
The compound exhibits anti-infective properties, making it a candidate for further research in treating various infections. Its lipophilicity allows for better penetration into bacterial membranes, enhancing its effectiveness against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
MHTN derivatives have been reported to inhibit specific enzymes crucial for metabolic processes. This inhibition is vital for the development of therapeutic agents targeting metabolic disorders .
Comparative Analysis with Similar Compounds
To understand MHTN's unique properties, a comparison with structurally similar compounds is beneficial:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Hydroxy-2-(trifluoromethyl)nicotinic acid | 0.93 | Lacks methyl ester functionality |
| Ethyl 6-(trifluoromethyl)nicotinate | 0.81 | Ethyl instead of methyl group |
| 6-(Trifluoromethyl)nicotinic acid | 0.85 | No hydroxyl or ester groups |
| Methyl 6-chloro-5-(trifluoromethyl)nicotinate | 0.79 | Contains a chlorine atom instead of a hydroxyl group |
The presence of both hydroxyl and trifluoromethyl groups in MHTN contributes to its distinctive reactivity and biological properties compared to these similar compounds.
Study on Antimicrobial Activity
A study investigating the antimicrobial activity of MHTN derivatives demonstrated significant inhibition against various bacterial strains. The results indicated zone of inhibition values ranging from 10 to 29 mm against pathogens such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values between 6 to 25 µg/mL .
Cytotoxicity Assessment
In vitro cytotoxicity tests on Ehrlich’s ascites carcinoma (EAC) cells revealed that MHTN exhibited moderate cytotoxic effects, suggesting potential applications in cancer therapy. The compound's ability to penetrate cell membranes effectively enhances its therapeutic potential in targeting cancer cells .
Scientific Research Applications
Chemical Properties and Structure
Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate has the molecular formula C₇H₄F₃N₁O₃. The presence of the trifluoromethyl group significantly influences its lipophilicity and membrane permeability, which are crucial for its biological efficacy.
Pharmaceutical Applications
1. Antiviral and Antimicrobial Activity
Research indicates that this compound may possess antiviral properties, particularly against infectious diseases. Its derivatives have shown promise in inhibiting certain enzymes critical for viral replication, making it a candidate for further development as an antiviral agent.
2. Histone Deacetylase Inhibition
The compound has been explored as a potential inhibitor of histone deacetylase (HDAC), which plays a role in various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that modifications to the compound can enhance its potency as an HDAC inhibitor, suggesting its utility in therapeutic applications for conditions like Charcot-Marie-Tooth disease .
3. Synthesis of Pharmaceutical Intermediates
this compound serves as an intermediate in the synthesis of other pharmaceuticals. Its chemical structure allows for various modifications that can lead to the development of new therapeutic agents targeting a range of diseases .
Biological Research Applications
1. Enzyme Interaction Studies
Ongoing research focuses on how this compound interacts with specific enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
2. Development of Novel Drug Candidates
The compound's structural features make it an attractive scaffold for designing new drug candidates with enhanced biological activity. For instance, derivatives have been synthesized to improve selectivity and potency against specific biological targets, including those related to HIV and other viral infections .
Case Studies
Case Study: HDAC Inhibition
In a study aimed at developing selective HDAC6 inhibitors, modifications to this compound resulted in compounds with improved potency and selectivity against HDAC1. These findings suggest that this compound can serve as a valuable starting point for designing new therapeutic agents targeting HDAC enzymes .
Case Study: Antiviral Properties
A series of experiments evaluated the antiviral activity of derivatives based on the structure of this compound against HIV-1. Several compounds demonstrated significant inhibition of viral replication, indicating the potential for this compound class in developing new antiviral therapies .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Physicochemical Properties
- Melting Points: Hydroxy-containing analogs (e.g., compound 47 in ) exhibit higher melting points (142–143°C) compared to non-hydroxylated derivatives (e.g., compound 45, 153–155°C), likely due to hydrogen bonding .
- Solubility : The hydroxy group in this compound improves water solubility, whereas chloro or trifluoromethoxy substituents (e.g., compound 10 ) increase solubility in organic solvents like chloroform .
- Spectroscopic Data :
Key Research Findings and Trends
- Bioactivity: Hydroxy and amino substituents (e.g., 2-amino-6-(trifluoromethyl)nicotinic acid, CAS 597532-36-0) enhance binding to biological targets like HIV-1 RT, whereas ester groups improve membrane permeability .
- Patent Activity : Recent patents (e.g., EP 4 374 877 A2, 2024) highlight trifluoromethylnicotinate derivatives in complex drug candidates, emphasizing their versatility .
- Stability Challenges : Hydroxy groups may reduce shelf life due to oxidation, necessitating protective strategies during synthesis .
Q & A
Q. What are the recommended safety protocols for handling Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. Local exhaust ventilation is critical during synthesis or purification steps .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid direct contact and ensure proper decontamination of surfaces .
- First Aid: For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer:
- Step 1: Precursor Selection: Start with 6-hydroxynicotinic acid derivatives. Introduce the trifluoromethyl group via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., using CuI or Pd catalysts) .
- Step 2: Esterification: React the carboxylic acid intermediate with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the methyl ester .
- Step 3: Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and ester moiety (δ ~3.8 ppm for methyl in ¹H) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: 236.04 Da).
- HPLC Analysis: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and selectivity. DMF often enhances trifluoromethylation efficiency .
- Catalyst Optimization: Compare Pd(PPh₃)₄ vs. CuI for cross-coupling reactions. Pd catalysts may reduce side reactions like dehalogenation .
- Temperature Control: Lower temperatures (0–25°C) during esterification reduce hydrolysis risks. Use reflux conditions (80–100°C) for trifluoromethylation .
- Byproduct Analysis: Employ LC-MS to identify impurities (e.g., demethylated or decarboxylated products) and adjust stoichiometry/reactant ratios accordingly .
Q. What strategies can resolve contradictions in biological activity data for this compound across different studies?
Methodological Answer:
- Batch Purity Analysis: Re-evaluate compound purity using orthogonal methods (e.g., NMR vs. HPLC). Impurities >2% can skew bioassay results .
- Solubility Profiling: Test solubility in DMSO, PBS, or cell culture media. Precipitation in aqueous buffers may lead to false-negative results in cellular assays .
- Dose-Response Validation: Repeat assays with standardized protocols (e.g., fixed incubation times, controlled pH) to rule out experimental variability .
- Metabolite Screening: Use LC-MS/MS to detect hydrolyzed metabolites (e.g., free carboxylic acid) that may contribute to observed activity .
Q. How can researchers investigate the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- Buffer Stability Studies: Incubate the compound in PBS (pH 7.4) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours for HPLC analysis to quantify ester hydrolysis .
- Enzymatic Hydrolysis: Test stability in liver microsomes or esterase solutions (e.g., porcine liver esterase) to mimic in vivo metabolism .
- Degradation Kinetics: Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally similar esters (e.g., ethyl vs. methyl derivatives) to infer stability trends .
Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to viral proteases or enzymes (e.g., SARS-CoV-2 Mpro). Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the trifluoromethyl group .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm target engagement .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electrostatic potential to predict bioavailability .
Q. How can researchers design experiments to explore the regioselective reactivity of the hydroxyl and ester groups in this compound?
Methodological Answer:
- Protection/Deprotection Strategies: Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before modifying the ester. Deprotect with TBAF (tetrabutylammonium fluoride) post-reaction .
- Competitive Reactivity Assays: Compare reaction rates of the hydroxyl vs. ester group with electrophiles (e.g., acetyl chloride) under varying pH conditions .
- Spectroscopic Monitoring: Use in situ IR spectroscopy to track carbonyl (C=O) stretching frequencies during reactions, identifying preferential attack sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
